molecular formula C3H6O3 B1674915 L-Lactic acid CAS No. 79-33-4

L-Lactic acid

Cat. No. B1674915
CAS RN: 79-33-4
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-REOHCLBHSA-N
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Patent
US04377708

Procedure details

A 300 ml autoclave is charged with 0.692 g. of Pd(Ph3P)4 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of butyric acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed, heated-up, and operated in a procedure similar to that described in Example 1. Several 1-ml increments of water were added, and then additional water to make a total of 9 ml. was added and the reaction continued overnight. After 23 hours of reaction time at 150° C. and 700 psig the reaction was terminated and analyzed by gas chromatography. The product mixture contained both 60-acetoxypropionic and lactic acids, the amount of lactic acid being 67-100% of the α-acetoxypropionic acid. The presence of lactic acid in this mixture was confirmed by nuclear magnetic resonance and mass spectroscopy. Thus lactic acid was produced in this experiment in one-step from vinyl acetate.
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
83 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mmol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21].[C:26]([OH:31])(=[O:30])[CH2:27][CH2:28]C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:26]([OH:31])(=[O:30])[CH:27]([CH3:28])[OH:22].[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21] |^1:35,37,56,75|

Inputs

Step One
Name
Quantity
12 mmol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Quantity
83 mL
Type
reactant
Smiles
C(CCC)(=O)O
Step Four
Name
Quantity
0.6 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 300 ml autoclave is charged with 0.692 g
CUSTOM
Type
CUSTOM
Details
The autoclave was flushed
TEMPERATURE
Type
TEMPERATURE
Details
heated-up
ADDITION
Type
ADDITION
Details
Several 1-ml increments of water were added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After 23 hours of reaction time at 150° C.
Duration
23 h
CUSTOM
Type
CUSTOM
Details
700 psig the reaction was terminated

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)O
Name
Type
product
Smiles
C(C)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04377708

Procedure details

A 300 ml autoclave is charged with 0.692 g. of Pd(Ph3P)4 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of butyric acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed, heated-up, and operated in a procedure similar to that described in Example 1. Several 1-ml increments of water were added, and then additional water to make a total of 9 ml. was added and the reaction continued overnight. After 23 hours of reaction time at 150° C. and 700 psig the reaction was terminated and analyzed by gas chromatography. The product mixture contained both 60-acetoxypropionic and lactic acids, the amount of lactic acid being 67-100% of the α-acetoxypropionic acid. The presence of lactic acid in this mixture was confirmed by nuclear magnetic resonance and mass spectroscopy. Thus lactic acid was produced in this experiment in one-step from vinyl acetate.
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
83 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mmol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21].[C:26]([OH:31])(=[O:30])[CH2:27][CH2:28]C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:26]([OH:31])(=[O:30])[CH:27]([CH3:28])[OH:22].[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21] |^1:35,37,56,75|

Inputs

Step One
Name
Quantity
12 mmol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Quantity
83 mL
Type
reactant
Smiles
C(CCC)(=O)O
Step Four
Name
Quantity
0.6 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 300 ml autoclave is charged with 0.692 g
CUSTOM
Type
CUSTOM
Details
The autoclave was flushed
TEMPERATURE
Type
TEMPERATURE
Details
heated-up
ADDITION
Type
ADDITION
Details
Several 1-ml increments of water were added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After 23 hours of reaction time at 150° C.
Duration
23 h
CUSTOM
Type
CUSTOM
Details
700 psig the reaction was terminated

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)O
Name
Type
product
Smiles
C(C)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04377708

Procedure details

A 300 ml autoclave is charged with 0.692 g. of Pd(Ph3P)4 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of butyric acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed, heated-up, and operated in a procedure similar to that described in Example 1. Several 1-ml increments of water were added, and then additional water to make a total of 9 ml. was added and the reaction continued overnight. After 23 hours of reaction time at 150° C. and 700 psig the reaction was terminated and analyzed by gas chromatography. The product mixture contained both 60-acetoxypropionic and lactic acids, the amount of lactic acid being 67-100% of the α-acetoxypropionic acid. The presence of lactic acid in this mixture was confirmed by nuclear magnetic resonance and mass spectroscopy. Thus lactic acid was produced in this experiment in one-step from vinyl acetate.
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
83 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mmol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21].[C:26]([OH:31])(=[O:30])[CH2:27][CH2:28]C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:26]([OH:31])(=[O:30])[CH:27]([CH3:28])[OH:22].[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21] |^1:35,37,56,75|

Inputs

Step One
Name
Quantity
12 mmol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Quantity
83 mL
Type
reactant
Smiles
C(CCC)(=O)O
Step Four
Name
Quantity
0.6 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 300 ml autoclave is charged with 0.692 g
CUSTOM
Type
CUSTOM
Details
The autoclave was flushed
TEMPERATURE
Type
TEMPERATURE
Details
heated-up
ADDITION
Type
ADDITION
Details
Several 1-ml increments of water were added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After 23 hours of reaction time at 150° C.
Duration
23 h
CUSTOM
Type
CUSTOM
Details
700 psig the reaction was terminated

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)O
Name
Type
product
Smiles
C(C)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.